molecular formula C9H12ClNO2 B2361071 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol CAS No. 1267959-00-1

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B2361071
CAS No.: 1267959-00-1
M. Wt: 201.65
InChI Key: QIKOLJVWTMCROP-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12ClNO2 It is known for its unique structure, which includes an amino group, a chloro-substituted aromatic ring, and a methoxy group

Scientific Research Applications

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol is a reversible inhibitor of monoamine oxidase A (RIMA) and is used as an antidepressant and anxiolytic.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with appropriate reagents to introduce the methoxy and ethan-1-ol groups . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like iron powder and toluene for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-(5-chloro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,8,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKOLJVWTMCROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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